molecular formula C28H24N2O4 B11400724 3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide

3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B11400724
M. Wt: 452.5 g/mol
InChI Key: NUOORINYTBOWMH-UHFFFAOYSA-N
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Description

3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound featuring a benzofuran core. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves several key steps, including cyclization reactions and coupling reactions. For instance, the synthesis of complex benzofuran derivatives can be achieved through copper-mediated and palladium-catalyzed coupling reactions . These reactions often require specific conditions such as the presence of a base, appropriate solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of benzofuran derivatives may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of two benzofuran rings

Properties

Molecular Formula

C28H24N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

3-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-methylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C28H24N2O4/c1-16-7-6-8-20(12-16)29-28(32)27-26(21-9-4-5-10-22(21)34-27)30-24(31)14-19-15-33-23-13-17(2)11-18(3)25(19)23/h4-13,15H,14H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

NUOORINYTBOWMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=CC(=CC(=C54)C)C

Origin of Product

United States

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